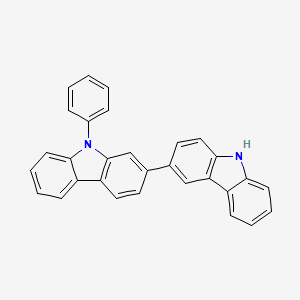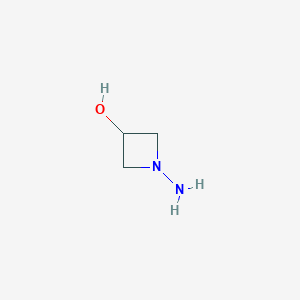![molecular formula C11H12N4O2 B2421915 2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid CAS No. 207343-51-9](/img/structure/B2421915.png)
2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a phenylethyl group attached to the tetrazole ring, which is further connected to an acetic acid moiety
准备方法
The synthesis of 2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-phenylethylamine with sodium azide and triethyl orthoformate in the presence of a suitable catalyst can lead to the formation of the tetrazole ring. The resulting intermediate can then be further reacted with chloroacetic acid to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反应分析
2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group can lead to the formation of corresponding carboxylic acids, while substitution reactions can introduce different functional groups onto the tetrazole ring.
科学研究应用
2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid has been investigated for its potential applications in various scientific research fields. In medicinal chemistry, tetrazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may serve as a lead structure for the development of new therapeutic agents targeting specific biological pathways. In biology, it can be used as a tool to study enzyme inhibition and receptor binding. In the field of materials science, tetrazole derivatives are explored for their potential use in the development of energetic materials and corrosion inhibitors.
作用机制
The mechanism of action of 2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzyme active sites and inhibit their activity. Additionally, the phenylethyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions between the compound and its targets.
相似化合物的比较
2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid can be compared with other similar compounds, such as 2-[5-(2-phenylethyl)-1H-tetrazol-1-yl]propionic acid and 2-[5-(2-phenylethyl)-1H-tetrazol-1-yl]butyric acid. These compounds share the tetrazole ring and phenylethyl group but differ in the length and nature of the acetic acid moiety. The uniqueness of this compound lies in its specific structural features, which can influence its biological activity and chemical reactivity. By comparing these compounds, researchers can gain insights into the structure-activity relationships and optimize the design of new derivatives with improved properties.
属性
IUPAC Name |
2-[5-(2-phenylethyl)tetrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(17)8-15-10(12-13-14-15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVMBWPNCSBGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=NN2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Dihydrochloride](/img/structure/B2421838.png)

![7-(4-ethoxyphenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2421840.png)



![5-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2421845.png)

![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2421847.png)

![3-(4-chlorophenyl)-1-isopropyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421850.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2421851.png)
![6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2421855.png)
